Timobesone
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Overview
Description
Timobesone is a synthetic glucocorticoid corticosteroid. It is known chemically as 9α-Fluoro-11β,17α-dihydroxy-16α-methyl-21-methyl-21-thiapregna-1,4-dien-3,20-dione. Despite its potential, this compound was never marketed
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Timobesone involves multiple steps, starting from basic steroidal structures. The key steps include fluorination, hydroxylation, and methylation at specific positions on the steroid backbone. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in this compound to hydroxyl groups.
Substitution: Halogenation reactions can introduce or replace halogen atoms on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 11-keto derivatives, while reduction can yield 11-hydroxy derivatives .
Scientific Research Applications
Timobesone has been studied for various scientific research applications:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential use in treating inflammatory conditions and skin disorders.
Industry: Potential applications in the formulation of topical creams and ointments.
Mechanism of Action
Timobesone exerts its effects by binding to glucocorticoid receptors in the cell. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The molecular targets include enzymes like phospholipase A2, which is inhibited, leading to a decrease in the production of inflammatory mediators .
Comparison with Similar Compounds
Triamcinolone: Another synthetic glucocorticoid used for its anti-inflammatory properties.
Betamethasone: A potent glucocorticoid used in various inflammatory conditions.
Fluocinolone: Known for its use in dermatological treatments.
Comparison: Timobesone is unique due to its specific fluorination and methylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. Its potential for topical application without systemic side effects makes it a compound of interest .
Properties
CAS No. |
87116-72-1 |
---|---|
Molecular Formula |
C22H29FO4S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
S-methyl (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |
InChI |
InChI=1S/C22H29FO4S/c1-12-9-16-15-6-5-13-10-14(24)7-8-19(13,2)21(15,23)17(25)11-20(16,3)22(12,27)18(26)28-4/h7-8,10,12,15-17,25,27H,5-6,9,11H2,1-4H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
LNGNTCFORRWFSF-DVTGEIKXSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)O)C)O)F)C |
87116-72-1 | |
Synonyms |
Timobesone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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